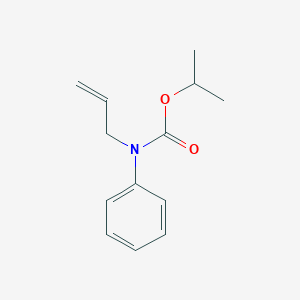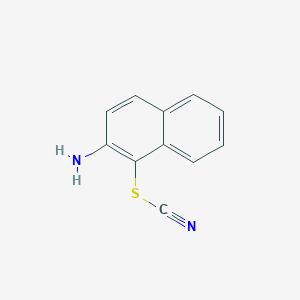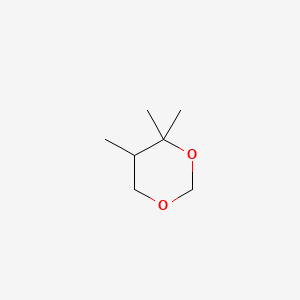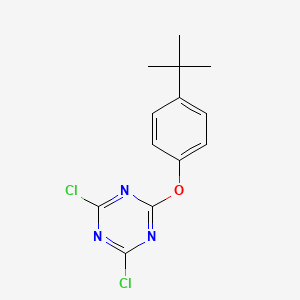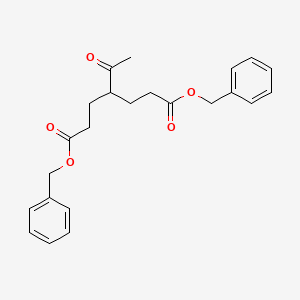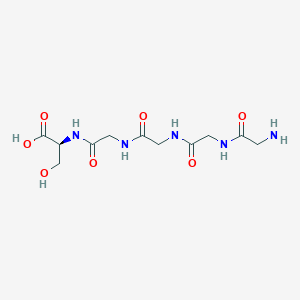
L-Serine, glycylglycylglycylglycyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Serine, glycylglycylglycylglycyl- is a compound that combines the amino acid L-serine with a peptide chain consisting of four glycine residues. L-serine is a non-essential amino acid that plays a crucial role in various metabolic processes, including protein synthesis, cell proliferation, and the formation of sphingolipids in the central nervous system . The addition of glycine residues can enhance the compound’s stability and functionality in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, glycylglycylglycylglycyl- typically involves the stepwise addition of glycine residues to L-serine. This can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. The process involves the following steps:
Attachment of L-serine to a solid support: L-serine is first attached to a resin through its carboxyl group.
Coupling of glycine residues: Glycine residues are sequentially added to the L-serine using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and purification: The final peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of L-serine often involves microbial fermentation. Engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce L-serine from glucose or glycerol . The fermentation process is optimized to maximize yield and minimize by-products. The produced L-serine can then be used as a starting material for further peptide synthesis.
化学反应分析
Types of Reactions
L-Serine, glycylglycylglycylglycyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-serine can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide chain or the amino acid residues.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of serine aldehyde or serine acid derivatives.
科学研究应用
L-Serine, glycylglycylglycylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex peptides and proteins.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential neuroprotective effects and its role in treating neurological diseases such as Alzheimer’s and Parkinson’s
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
作用机制
L-Serine, glycylglycylglycylglycyl- exerts its effects through several mechanisms:
Activation of glycine receptors: L-serine can activate glycine receptors, leading to neurotransmitter synthesis and neuroprotection.
Upregulation of PPAR-γ: This pathway results in anti-inflammatory effects and improved cognitive function.
Regulation of cytokine release: L-serine modulates the release of cytokines in the brain, promoting neuroprotection and recovery from injury.
相似化合物的比较
Similar Compounds
D-Serine: An enantiomer of L-serine, involved in neurotransmission and studied for its role in neurological diseases.
Glycine: A simple amino acid that acts as a neurotransmitter and is involved in various metabolic processes.
L-Alanine: Another non-essential amino acid with roles in protein synthesis and metabolism.
Uniqueness
L-Serine, glycylglycylglycylglycyl- is unique due to its combination of L-serine and multiple glycine residues, which enhances its stability and functionality in biological systems. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
2543-43-3 |
|---|---|
分子式 |
C11H19N5O7 |
分子量 |
333.30 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H19N5O7/c12-1-7(18)13-2-8(19)14-3-9(20)15-4-10(21)16-6(5-17)11(22)23/h6,17H,1-5,12H2,(H,13,18)(H,14,19)(H,15,20)(H,16,21)(H,22,23)/t6-/m0/s1 |
InChI 键 |
HKZAAJSTFUZYTO-LURJTMIESA-N |
手性 SMILES |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
规范 SMILES |
C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


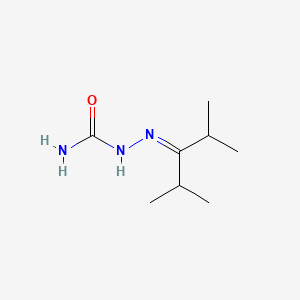
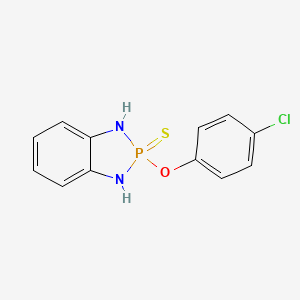
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)

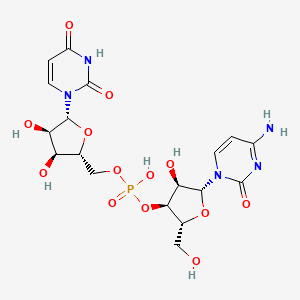
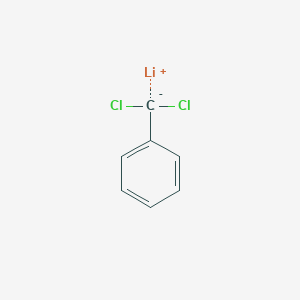

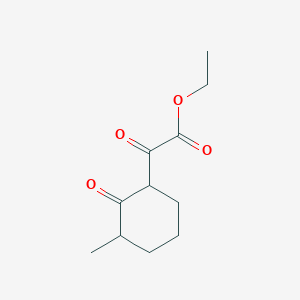
![N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B14741521.png)
